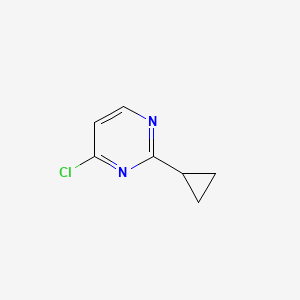

4-Chloro-2-cyclopropylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRIZSOSSWDACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044771-74-5 | |

| Record name | 4-chloro-2-cyclopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-2-cyclopropylpyrimidine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-2-cyclopropylpyrimidine is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its unique structural combination—a reactive chloropyrimidine core and a strained cyclopropyl moiety—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its fundamental properties, spectroscopic signature, core reactivity, synthesis, and applications. The central focus is on the compound's utility in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of contemporary drug discovery, enabling the strategic introduction of diverse functional groups to build screening libraries and optimize lead compounds.

Introduction and Core Structure

This compound belongs to the class of pyrimidine derivatives, which are fundamental components of nucleic acids and a privileged scaffold in numerous FDA-approved drugs. The presence of a chlorine atom at the 4-position renders the molecule highly susceptible to nucleophilic displacement, making it an exceptionally useful intermediate for chemical synthesis.[1][2] The 2-cyclopropyl group influences the electronic properties of the pyrimidine ring and provides a unique steric and conformational profile that can be exploited in molecular design.

Caption: Chemical structure of this compound.

Physicochemical and Core Properties

The fundamental properties of this compound are summarized below. This data is essential for planning reactions, ensuring appropriate storage, and performing accurate quantitative work.

| Property | Value | Source |

| CAS Number | 1044771-74-5 | [3] |

| Molecular Formula | C₇H₇ClN₂ | [4] |

| Molecular Weight | 154.60 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | ≥95.0% (typical commercial grade) | [4] |

| InChI Key | GNRIZSOSSWDACM-UHFFFAOYSA-N | [4] |

Spectroscopic Profile and Characterization

While specific experimental spectra are proprietary to manufacturers, the structural identity of this compound can be unequivocally confirmed using standard spectroscopic techniques. The following section details the expected spectral characteristics based on its molecular structure and established principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the cyclopropyl group protons.

-

Pyrimidine Protons: Two signals are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at C5 (adjacent to the chlorine) will appear as a doublet, likely around δ 7.3-7.6 ppm. The proton at C6 will also be a doublet, shifted further downfield (δ 8.5-8.8 ppm) due to the deshielding effect of both ring nitrogens.

-

Cyclopropyl Protons: The cyclopropyl group will exhibit complex multiplet patterns in the upfield region. The single methine proton (-CH) will likely appear as a multiplet around δ 2.0-2.4 ppm. The four methylene protons (-CH₂) will present as two distinct multiplets in the δ 0.9-1.3 ppm range.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display seven unique carbon signals corresponding to the molecular structure.

-

Pyrimidine Carbons: The carbons of the pyrimidine ring are significantly deshielded. C4 (attached to chlorine) is expected around δ 160-163 ppm. C2 (attached to the cyclopropyl group) and C6 would likely appear in the δ 155-170 ppm range. C5 is expected at a more shielded position, around δ 120-125 ppm.[5][6]

-

Cyclopropyl Carbons: The cyclopropyl carbons are highly shielded. The methine carbon (-CH) is expected around δ 15-20 ppm, while the methylene carbons (-CH₂) would be found further upfield, typically around δ 10-15 ppm.[5]

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic pattern.

-

Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic molecular ion cluster due to the presence of chlorine isotopes. A peak will be observed at m/z 154 (for ³⁵Cl) and a smaller peak at m/z 156 (for ³⁷Cl) in an approximate 3:1 intensity ratio, which is diagnostic for a monochlorinated compound.

-

Key Fragmentation: Common fragmentation pathways would involve the loss of neutral molecules or radicals. Expect to see fragments corresponding to the loss of the cyclopropyl group ([M-41]⁺), loss of a chlorine radical ([M-35]⁺), or cleavage of the pyrimidine ring.[7][8]

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature makes the carbon atoms, particularly C2, C4, and C6, electrophilic and thus susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is an excellent leaving group and is highly activated for SNAr reactions.[9][10] This reaction is the cornerstone of its application in synthesis.

Causality: The two ring nitrogen atoms act as powerful electron-withdrawing groups, stabilizing the negative charge that develops in the intermediate Meisenheimer complex formed upon nucleophilic attack. This stabilization significantly lowers the activation energy for the substitution, allowing the reaction to proceed under relatively mild conditions with a wide range of nucleophiles (e.g., amines, alcohols, thiols).[11]

Caption: Generalized workflow for SNAr at the C4 position.

This high reactivity makes this compound an ideal scaffold for generating libraries of analogues. By reacting it with various amines, alcohols, or other nucleophiles, researchers can rapidly access a diverse set of compounds for structure-activity relationship (SAR) studies.

Synthesis and Purification Strategy

While multiple proprietary synthesis routes exist, a common and field-proven strategy for preparing 4-chloropyrimidines involves a two-step process starting from readily available precursors. This approach is robust and scalable.[12][13]

Caption: A representative two-step synthesis workflow.

Representative Experimental Protocol (Conceptual)

-

Step 1: Synthesis of 2-Cyclopropylpyrimidin-4(3H)-one.

-

To a solution of sodium ethoxide in ethanol, add cyclopropanecarboxamidine hydrochloride and an appropriate malonic ester derivative (e.g., diethyl malonate).

-

Heat the mixture to reflux for several hours until TLC or LC-MS analysis indicates the consumption of starting materials.

-

Cool the reaction mixture, neutralize with acid (e.g., acetic acid), and concentrate under reduced pressure.

-

The resulting crude solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried to yield the pyrimidone intermediate.

-

-

Step 2: Chlorination to this compound.

-

Carefully add the crude 2-cyclopropylpyrimidin-4-one to an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base (e.g., triethylamine or N,N-dimethylaniline).[14]

-

Heat the mixture to reflux for 2-5 hours, monitoring the reaction by TLC or LC-MS.[14]

-

After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH > 7.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by silica gel column chromatography to yield pure this compound.

-

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone of medicinal chemistry. The ability to easily modify the 4-position of this compound makes it a valuable starting material for creating novel compounds with potential therapeutic activity.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyrimidine core that occupies the adenine-binding pocket of the enzyme. This compound serves as an excellent starting point for synthesizing libraries of potential kinase inhibitors.[15]

-

Agrochemicals: Pyrimidine derivatives are widely used as herbicides and fungicides. The compound can be used to develop new agrochemicals with improved efficacy and safety profiles.[16][17]

-

Versatile Intermediate: It serves as a building block for more complex heterocyclic systems. The chlorine can be displaced to form a new ring or used as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.

Safety, Handling, and Storage Protocols

While a specific safety data sheet (SDS) for this compound is not publicly available, general precautions for handling chlorinated heterocyclic compounds should be strictly followed. These compounds are often irritants and can be harmful if ingested, inhaled, or absorbed through the skin.

| Hazard Class | Precautionary Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific target organ toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Handling and Personal Protective Equipment (PPE)

-

Conduct all handling in a well-ventilated chemical fume hood.

-

Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust or vapors. Use appropriate respiratory protection if dust is generated.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

References

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Shaw, G., & Warrener, R. N. (1959). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C, 50-54.

- Hansen, S. K., et al. (2023).

-

Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Retrieved January 18, 2026, from [Link]

- Jakubkienė, V., & Čikotienė, I. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synlett.

- Reider, P. J., et al. (1995). Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline. U.S.

-

The Role of 4-Chloro-2,6-diaminopyrimidine in Pharmaceutical Synthesis. (n.d.). Televic. Retrieved January 18, 2026, from [Link]

- Supporting Information for L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). The Royal Society of Chemistry.

-

13 C NMR data (1 in 150 MHz, 2 4 in 125 MHz) of 1 4 (in CDCl 3 ). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved January 18, 2026, from [Link]

- Johnson, J. V., et al. (2006).

- Al-Omar, M. A. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis[Thiazolo[3,2-a]pyrimidine]s.

- Li, S. L., et al. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry.

- Argyropoulos, D. (n.d.).

- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Saudi Journal of Biological Sciences.

-

Aminocyclopyrachlor. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

- Ghorab, M. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.

-

Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

- A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (2019). Google Patents.

-

4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-2-cyclopropyl-. (n.d.). U.S. Environmental Protection Agency. Retrieved January 18, 2026, from [Link]

-

Fig. 2. (a) 1 H NMR spectrum of Cyclo (105.6 mg) with... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound(1044771-74-5) 1H NMR [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 7. Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. article.sapub.org [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 14. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 15. gala.gre.ac.uk [gala.gre.ac.uk]

- 16. Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-2-cyclopropylpyrimidine

Introduction

In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural basis of numerous biologically active molecules.[1] The strategic incorporation of substituents allows for the fine-tuning of their physicochemical and pharmacological properties. 4-Chloro-2-cyclopropylpyrimidine is one such molecule of interest, combining the heterocyclic pyrimidine core with a reactive chloro group and a conformationally rigid cyclopropyl moiety. The cyclopropyl group, in particular, is a valuable structural motif in drug design, known for imparting unique electronic properties and conformational constraints.[2]

This technical guide provides a comprehensive, in-depth analysis of the methodologies and data interpretation required for the unambiguous structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques, delving into the causality behind experimental choices and providing a self-validating framework for analysis.

I. Molecular Structure and Foundational Data

A definitive structural elucidation begins with an understanding of the basic molecular properties.

Molecular Formula: C₇H₇ClN₂[3]

Molecular Weight: 154.6 g/mol [4]

Chemical Structure:

Caption: Chemical structure of this compound.

II. Spectroscopic and Spectrometric Analysis: A Multi-faceted Approach

A robust structural confirmation relies on the synergistic interpretation of data from multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools in this process.[1][5]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure.[1]

1. ¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrimidine ring protons and the cyclopropyl protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations (COSY) |

| H5 | ~7.0 - 7.5 | Doublet | 1H | H6 |

| H6 | ~8.3 - 8.7 | Doublet | 1H | H5 |

| Cyclopropyl CH | ~1.8 - 2.2 | Multiplet | 1H | Cyclopropyl CH₂ |

| Cyclopropyl CH₂ | ~0.8 - 1.2 | Multiplet | 4H | Cyclopropyl CH |

Causality of Chemical Shifts:

-

Pyrimidine Protons (H5 and H6): The protons on the pyrimidine ring are in an electron-deficient environment due to the electronegativity of the nitrogen atoms, resulting in downfield chemical shifts.[6] The presence of the electron-withdrawing chloro group at position 4 further deshields the adjacent H5 proton.

-

Cyclopropyl Protons: The protons of the cyclopropyl group exhibit a characteristic upfield shift due to the magnetic anisotropy of the cyclopropane ring.[2] This shielding effect is a diagnostic feature for the presence of a cyclopropyl moiety.[7]

2. ¹³C NMR Spectroscopy: Characterizing the Carbon Framework

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | ~165 - 175 |

| C4 | ~160 - 170 |

| C5 | ~115 - 125 |

| C6 | ~150 - 160 |

| Cyclopropyl CH | ~15 - 25 |

| Cyclopropyl CH₂ | ~5 - 15 |

Rationale for Assignments:

-

Pyrimidine Carbons (C2, C4, C6): The carbons directly bonded to nitrogen atoms (C2, C4, C6) are significantly deshielded and appear at lower field. The carbon bearing the chloro group (C4) is also expected to be downfield.

-

Pyrimidine Carbon (C5): The C5 carbon, being further from the influence of the nitrogen and chlorine atoms, will appear at a higher field compared to the other ring carbons.

-

Cyclopropyl Carbons: Similar to the protons, the carbons of the cyclopropyl group are shielded and appear at a characteristically high field.[2]

Caption: Experimental workflow for NMR analysis.

B. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.[1] Electron Ionization (EI) is a common method for this purpose.[8]

Expected Mass Spectrum Data (EI-MS):

| m/z | Ion Identity | Interpretation |

| 154/156 | [M]⁺ | Molecular ion peak. The 3:1 ratio of the M+ and M+2 peaks is characteristic of a molecule containing one chlorine atom.[9] |

| 119 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 126 | [M-C₂H₄]⁺ | Loss of ethene from the cyclopropyl ring. |

| 92 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrimidine ring. |

Fragmentation Pathway: The fragmentation of this compound under EI conditions is expected to be initiated by the loss of the halogen or fragmentation of the substituents, followed by cleavage of the pyrimidine ring.[8] The cleavage of the C-Cl bond is a common fragmentation mode for halogenated compounds.[9]

Caption: Proposed mass spectrometry fragmentation pathway.

C. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a valuable method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[10]

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic (pyrimidine) and Cyclopropyl |

| ~1600 - 1450 | C=C and C=N stretch | Pyrimidine ring |

| ~1350 - 1200 | C-N stretch | Pyrimidine ring |

| ~800 - 600 | C-Cl stretch | Chloro group |

Interpretation of Vibrational Modes: The FTIR spectrum of this compound will be characterized by the stretching and bending vibrations of the pyrimidine ring and the attached functional groups.[11] The C=C and C=N stretching vibrations within the pyrimidine ring are typically observed in the 1600-1450 cm⁻¹ region.[10][12] The C-Cl stretching vibration provides clear evidence for the presence of the chloro substituent.[5]

III. Experimental Protocols

To ensure the reliability and reproducibility of the analytical data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters (¹H):

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

Acquisition Parameters (¹³C):

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 45°

-

Spectral width: -10 to 220 ppm

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph inlet.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization source.

-

Ionization Parameters:

-

Mass Analysis: Scan a mass range of m/z 40-400.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.

FTIR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or analyze a thin film of the compound on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

IV. Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. The characteristic upfield signals in the ¹H and ¹³C NMR spectra confirm the presence of the cyclopropyl group, while the downfield shifts of the pyrimidine protons and carbons are consistent with the heterocyclic aromatic system. Mass spectrometry provides definitive evidence of the molecular weight and the presence of a chlorine atom through its isotopic pattern, and the fragmentation pattern supports the proposed connectivity. Finally, FTIR spectroscopy confirms the presence of the key functional groups. By integrating these datasets, a confident and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for its further investigation and application in drug discovery and development.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.

-

BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.

-

BenchChem. (2025). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives.

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.

-

Ferreira, R., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 190-201.

-

PubChem. (n.d.). 4-Chloro-2-cyclopropyl-6-methylpyrimidine. National Center for Biotechnology Information.

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

-

Castrovilli, M. C., et al. (2018). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 29(9), 1849-1858.

-

BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.

-

ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region).

-

Al-Ostath, A. I., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003.

-

U.S. Environmental Protection Agency. (n.d.). 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-2-cyclopropyl-.

-

BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Assignment for Ethylcyclopropane.

-

ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant...

-

ChemSrc. (2025). 4-Chloro-2-cyclohexylpyrimidine.

-

BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.

-

da Silva, G. B., et al. (2020). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. International Journal of Molecular Sciences, 21(21), 8195.

-

PubChem. (n.d.). Aminocyclopyrachlor. National Center for Biotechnology Information.

-

Wikipedia. (n.d.). Aminocyclopyrachlor.

-

Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(1), 26-37.

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.

-

Ferreira da Silva, F., et al. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 22(14), 7247-7257.

-

Guidechem. (n.d.). 2-Chloro-4-cyclopropyl-pyrimidine.

-

PubChemLite. (n.d.). This compound (C7H7ClN2).

-

Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(5), 1169-1173.

-

USDA Forest Service. (2012). Aminocyclopyrachlor.

-

AERU. (n.d.). Aminocyclopyrachlor (Ref: DPX-MAT28).

-

Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.

-

Bolognesi, P., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(49), 13783-13790.

-

ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

-

Baranac-Stojanović, M., & Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of the Serbian Chemical Society, 79(10), 1205-1212.

-

CymitQuimica. (n.d.). This compound.

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

-

ResearchGate. (n.d.). Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-( p-tolylselanyl)-4-chloropyrimidine.

-

Vinodkumar, M., et al. (2016). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. International Journal of Mass Spectrometry, 405, 51-58.

-

Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.

-

NIST. (n.d.). Pyrimidine, 2-chloro-.

-

Sigma-Aldrich. (n.d.). 4-Chloro-2-methylthiopyrimidine.

-

PubChem. (n.d.). 4-Chloropyrimidine. National Center for Biotechnology Information.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - this compound (C7H7ClN2) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scribd.com [scribd.com]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to 4-Chloro-2-cyclopropylpyrimidine: A Keystone Intermediate in Modern Medicinal Chemistry

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-cyclopropylpyrimidine (CAS Number: 1044771-74-5), a heterocyclic building block of increasing importance in the landscape of pharmaceutical and agrochemical research. This document delves into the molecule's critical physicochemical properties, outlines a robust and detailed synthetic pathway, explores its characteristic reactivity with a focus on nucleophilic aromatic substitution, and showcases its application as a pivotal intermediate in the synthesis of complex bioactive molecules, particularly kinase inhibitors. The content is structured to deliver not just procedural steps but also the underlying chemical principles and strategic considerations essential for laboratory and process development scientists.

Introduction: The Strategic Value of the Cyclopropylpyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents and natural products.[1][2] The strategic incorporation of a cyclopropyl group at the 2-position and a reactive chloro-substituent at the 4-position imbues this compound with a unique combination of properties. The cyclopropyl moiety, a "three-membered carbocycle of wonder," often enhances metabolic stability, improves potency, and fine-tunes the conformational rigidity of drug candidates, making it a highly sought-after structural motif in modern drug design.[3] The chlorine atom at the C4 position acts as an excellent leaving group, providing a versatile handle for introducing a wide range of functionalities through nucleophilic aromatic substitution (SNAr) reactions. This guide serves as a technical resource for researchers aiming to leverage the synthetic potential of this valuable intermediate.

Physicochemical & Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a research environment.

Core Properties

The key physicochemical properties of this compound are summarized below, providing essential data for reaction planning and characterization.

| Property | Value | Source |

| CAS Number | 1044771-74-5 | [4][5] |

| Molecular Formula | C₇H₇ClN₂ | [4][5] |

| Molecular Weight | 154.60 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder (Typical) | Inferred from related compounds |

| SMILES | C1CC1C2=NC=CC(=N2)Cl | [4] |

| LogP | 2.0074 (Calculated) | [5] |

| PSA (Polar Surface Area) | 25.78 Ų | [5] |

Safety & Handling

While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related chloropyrimidines and general chemical safety principles dictate a cautious approach.[6][7]

-

Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation based on analogous compounds.[6]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile or neoprene), chemical safety goggles, and a lab coat.[6][8]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[6]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[6]

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

-

Ingestion: Rinse mouth. Get medical attention if symptoms occur.[5]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Synthesis and Mechanism

The preparation of this compound is most efficiently achieved through a two-step sequence starting from readily available precursors. The key transformation is the chlorination of a pyrimidinone intermediate.

Synthetic Pathway Overview

The overall synthetic strategy involves the initial construction of the 2-cyclopropylpyrimidin-4-one ring system, followed by a deoxychlorination reaction to install the reactive chlorine atom at the C4 position.

Caption: General two-step synthesis of this compound.

Step 1: Synthesis of 2-Cyclopropyl-4-pyrimidinone (Precursor)

Causality: The pyrimidine ring is a foundational element. A robust method for its construction is the condensation reaction between an S-alkylisothiourea and a β-ketoester.[1] This approach is favored for its high yields and operational simplicity, often proceeding as a one-pot reaction. The cyclopropyl functionality is introduced via the corresponding cyclopropyl-substituted β-ketoester.

Experimental Protocol (Adapted from[1]):

-

Reaction Setup: To a solution of S-methylisothiourea sulfate (1.0 eq.) and ethyl cyclopropanecarbonylacetate (1.0 eq.) in a suitable alcohol solvent (e.g., ethanol), add a base such as sodium ethoxide (2.1 eq.) at 0 °C.

-

Condensation: Allow the reaction mixture to stir at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Cyclization/Dehydration: Upon completion of the initial condensation, carefully add a strong acid (e.g., trifluoromethanesulfonic acid) dropwise. Heat the reaction mixture to 50-60 °C and stir for 3-5 hours to facilitate cyclization and dehydration.

-

Workup and Isolation: After cooling to room temperature, quench the reaction by pouring it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried under vacuum to yield 2-cyclopropyl-4-pyrimidinone as a solid.

Step 2: Chlorination to this compound

Causality: The conversion of the hydroxyl group (in its keto-enol tautomeric form) of the pyrimidinone to a chloro group is a critical step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its efficacy and long-standing use in converting hydroxy-heterocycles to their chloro-analogues.[9] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The addition of a tertiary amine base (e.g., triethylamine or pyridine) can facilitate the reaction.[8][10]

Experimental Protocol (Adapted from[5][8]):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-cyclopropyl-4-pyrimidinone (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃, ~5-10 eq.).

-

Reaction Conditions: Add a catalytic to stoichiometric amount of an organic base, such as N,N-dimethylaniline or triethylamine (0.3-1.0 eq.), to the mixture. Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-5 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Quenching (Critical Safety Step): After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.

-

Extraction and Purification: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of its C4-chloro substituent. This position is electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, making it highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for this compound is the SNAr mechanism. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to build more complex molecular architectures.

Caption: A typical workflow for utilizing the title compound in kinase inhibitor discovery.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, coupled with the beneficial properties imparted by the cyclopropyl group, makes it an exceptionally valuable intermediate. The synthetic protocols outlined herein, grounded in established chemical principles, provide a reliable pathway for its preparation. As the demand for novel, highly specific, and metabolically robust therapeutics continues to grow, the utility of well-designed building blocks like this compound in accelerating the drug discovery process is set to increase even further.

References

- Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.

-

This compound|1044771-74-5. MOLBASE Encyclopedia. [Link]

- Process for producing 4-chloro-2-methylthiopyrimidines.

-

Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. [Link]

- A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

-

Synthesis of tricyclic 4-chloro-pyrimido[4,5-b]b[6]enzodiazepines. PubMed. [Link]

-

One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health (NIH). [Link]

-

Chloropyrimidines as a new class of antimicrobial agents. PubMed. [Link]

-

(PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

-

1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. [Link]

-

WO/2021/103256 CONTINUOUS SYNTHESIS METHOD FOR 2-CHLOROPYRIMIDINE-4-FORMIC ACID COMPOUND. WIPO Patentscope. [Link]

-

Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. [Link]

-

Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. PubMed. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]

Sources

- 1. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 5. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]

- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 8. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

- 9. WO2012170827A3 - Pyrazolopyrimidines and related heterocycles as ck2 inhibitors - Google Patents [patents.google.com]

- 10. US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Chloro-2-cyclopropylpyrimidine: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-cyclopropylpyrimidine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, outline robust methodologies for its synthesis and characterization, and explore its chemical reactivity. The primary focus will be on its strategic application as a versatile building block in the synthesis of complex molecular architectures for pharmaceutical development. This document is designed to serve as an expert resource, combining established chemical principles with practical, field-proven insights and detailed experimental protocols.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring is a quintessential "privileged scaffold," appearing in a vast array of FDA-approved drugs and clinical candidates.[1] Its nitrogen atoms act as hydrogen bond acceptors and impart favorable pharmacokinetic properties. When combined with a cyclopropyl group—a small, strained carbocycle known to enhance metabolic stability, binding affinity, and cell permeability—the resulting scaffold becomes particularly attractive for drug design.[2]

This compound (C7H7ClN2) emerges as a key intermediate from this chemical paradigm. The chlorine atom at the 4-position is not merely a substituent but a chemically activated leaving group, poised for displacement. This inherent reactivity is the cornerstone of its utility, providing a reliable chemical handle for introducing molecular diversity and building complex, biologically active molecules. This guide will illuminate the pathway from its fundamental properties to its application in creating next-generation therapeutics.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis and research. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C7H7ClN2 | PubChemLite[3] |

| Molecular Weight | 154.6 g/mol | Guidechem[4] |

| Monoisotopic Mass | 154.02977 Da | PubChemLite[3] |

| IUPAC Name | This compound | PubChemLite[3] |

| CAS Number | 1044771-74-5 | CymitQuimica[2] |

| Canonical SMILES | C1CC1C2=NC=CC(=N2)Cl | PubChemLite[3] |

| InChI | InChI=1S/C7H7ClN2/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2 | PubChemLite[3] |

| InChIKey | GNRIZSOSSWDACM-UHFFFAOYSA-N | PubChemLite[3] |

| Predicted XlogP | 1.7 | PubChemLite[3] |

Synthesis and Characterization

The synthesis of this compound is most reliably achieved via a two-step process, starting from the construction of the pyrimidine core followed by a robust chlorination reaction. This approach ensures high yields and purity, which are critical for subsequent applications.

Synthetic Pathway Overview

The logical pathway involves the initial synthesis of the precursor 2-cyclopropyl-pyrimidin-4-one (which exists in tautomeric equilibrium with 2-cyclopropyl-4-hydroxypyrimidine). This intermediate is then converted to the final product via chlorination with a potent agent like phosphorus oxychloride (POCl₃).[5][6] This chlorination is a standard and widely documented transformation for hydroxy-heterocycles.[7]

Caption: General two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a representative, scalable method for the laboratory synthesis of this compound.

PART A: Synthesis of 2-Cyclopropyl-pyrimidin-4-one (Intermediate)

-

Reagent Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous ethanol.

-

Amidine Formation: Add cyclopropanecarboxamidine hydrochloride (1.0 equivalent) to the solution and stir for 30 minutes at room temperature.

-

Condensation: To the amidine solution, add ethyl 3-ethoxyacrylate (1.05 equivalents) dropwise while maintaining the temperature below 30°C.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. Reduce the solvent volume under vacuum.

-

Isolation: Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 2-cyclopropyl-pyrimidin-4-one as a solid.

PART B: Chlorination to this compound

-

Reaction Setup: In a dry flask equipped with a reflux condenser and under a nitrogen atmosphere, carefully add 2-cyclopropyl-pyrimidin-4-one (1.0 equivalent) to phosphorus oxychloride (POCl₃, 5-10 equivalents), which acts as both reagent and solvent.

-

Catalysis (Optional but Recommended): Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents) to facilitate the reaction.

-

Chlorination: Heat the mixture to reflux (approx. 105°C) and maintain for 2-4 hours. The mixture should become a clear solution. Monitor by TLC until the starting material is consumed.

-

Quenching (CAUTION: Highly Exothermic): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice in a well-ventilated fume hood. POCl₃ reacts violently with water.

-

Neutralization: Carefully neutralize the acidic aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

-

Extraction & Purification: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the cyclopropyl protons (multiplets in the upfield region, typically 0.8-1.5 ppm) and the distinct pyrimidine ring protons (singlets or doublets in the aromatic region, typically 7.0-9.0 ppm).

-

¹³C NMR: Will show characteristic peaks for the cyclopropyl carbons and the sp²-hybridized carbons of the pyrimidine ring, including the carbon bearing the chlorine atom.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the molecular ion peak [M+H]⁺ corresponding to the calculated mass (approx. 155.04). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will be clearly visible in the mass spectrum, providing definitive evidence of a monochlorinated compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound is rooted in the reactivity of the C4-chloro substituent. The pyrimidine ring is electron-deficient due to the electronegativity of its two nitrogen atoms. This electronic nature makes the carbon atoms attached to leaving groups, like chlorine, highly susceptible to attack by nucleophiles.

The reaction proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[8][9] This is a two-step addition-elimination process where a nucleophile attacks the C4 position, forming a transient, negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.[9]

Sources

- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Intermediate: A Technical Guide to 4-Chloro-2-cyclopropylpyrimidine for Advanced Drug Discovery

Introduction: The Value Proposition of the 2-Cyclopropylpyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the foundation of numerous therapeutic agents.[1][2][3] Its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems has cemented its importance in drug design. The introduction of a cyclopropyl group at the 2-position of the pyrimidine ring offers a unique combination of structural rigidity and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles.[4] This guide focuses on a key building block that unlocks the potential of this scaffold: 4-Chloro-2-cyclopropylpyrimidine.

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the synthesis, reactivity, and strategic applications of this versatile intermediate. We will explore the causality behind synthetic choices, the nuances of its reactivity, and its demonstrated utility in the creation of high-value therapeutic candidates, particularly in the realm of targeted therapies such as Janus Kinase (JAK) inhibitors.[5][6][7][8][9]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂ | [6] |

| Molecular Weight | 154.6 g/mol | [6] |

| Appearance | Not specified, likely a solid at room temperature | |

| CAS Number | 1044771-74-5 |

Spectroscopic Characterization:

The identity and purity of this compound are confirmed through standard spectroscopic techniques.

-

¹H NMR: Proton Nuclear Magnetic Resonance is a primary tool for structural elucidation. The expected spectrum would show characteristic signals for the cyclopropyl protons and the protons on the pyrimidine ring.

-

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.

-

Mass Spectrometry: This technique confirms the molecular weight of the compound.

Synthesis of this compound: A Guided Pathway

The synthesis of this compound is a multi-step process that relies on established heterocyclic chemistry principles. The most logical and industrially scalable approach involves the construction of the 2-cyclopropylpyrimidin-4-one core followed by a chlorination step.

Logical Synthesis Workflow

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative, two-part procedure based on well-established synthetic transformations for pyrimidines.

Part 1: Synthesis of 2-Cyclopropylpyrimidin-4(3H)-one

This step involves the condensation of an amidine with a β-ketoester derivative, a classic approach to forming the pyrimidine ring.[10]

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclopropanecarboxamidine hydrochloride.

-

Addition of Reagents: To the stirred suspension, add ethyl 3-ethoxy-3-iminopropanoate (or a similar β-ketoester equivalent) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried to yield 2-cyclopropylpyrimidin-4(3H)-one.

Part 2: Chlorination of 2-Cyclopropylpyrimidin-4(3H)-one

The conversion of the pyrimidinone to the corresponding 4-chloropyrimidine is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1][11][12][13][14]

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), suspend 2-cyclopropylpyrimidin-4(3H)-one in phosphorus oxychloride (POCl₃). A tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The excess POCl₃ will be hydrolyzed. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The reactivity of this compound is dominated by the susceptibility of the chlorine atom at the 4-position to nucleophilic displacement. This makes it an excellent electrophilic partner in a variety of coupling reactions.

Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 4-chloro substituent by a wide range of nucleophiles.

Caption: General scheme for nucleophilic aromatic substitution of this compound.

This reactivity is the cornerstone of its utility, allowing for the introduction of various functional groups and building blocks at the C4 position. The reaction typically proceeds under basic conditions to deprotonate the nucleophile, enhancing its reactivity.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound is an excellent substrate for coupling with a variety of boronic acids and esters.

Representative Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound, the desired aryl or heteroaryl boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

-

Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography or recrystallization to yield the desired 4-aryl- or 4-heteroaryl-2-cyclopropylpyrimidine.

Applications in Medicinal Chemistry: Targeting Janus Kinases (JAKs)

The 2-cyclopropylpyrimidine scaffold has emerged as a key structural motif in the development of inhibitors for the Janus kinase (JAK) family of enzymes.[5][6][7][8][9] JAKs are critical components of signaling pathways that regulate immune responses and cell growth, making them attractive targets for treating autoimmune diseases and cancers.

| Derivative Core Structure | Therapeutic Target | Potential Indication | Reference |

| 4-(1H-Pyrazol-4-yl)-2-cyclopropylpyrimidine | JAK1/JAK2 | Rheumatoid Arthritis, Myelofibrosis | [5][6] |

| 4-(Pyrrolo[2,3-d]pyrimidin-4-yl)-2-cyclopropylpyrimidine | JAK family | Inflammatory Diseases | [5] |

| 4-Amino-2-cyclopropylpyrimidine Derivatives | Various Kinases | Oncology, Inflammation | [3][4] |

The 4-chloro group of the title compound serves as a crucial handle for introducing the specific functionalities required for potent and selective inhibition of these kinases. For instance, Suzuki coupling with a pyrazole boronic acid can lead to the core structure of several known JAK inhibitors.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined synthesis, predictable reactivity, and proven applicability in the construction of high-value therapeutic agents, particularly JAK inhibitors, make it an indispensable building block. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, grounded in established chemical principles and supported by relevant literature. By understanding the nuances of this versatile scaffold, researchers can accelerate their drug discovery programs and unlock new therapeutic possibilities.

References

- CN101932582A - Salts of the janus kinase inhibitor -3- (4- (7H-pyrrolo [2,3-d ] pyrimidin-4-yl). (n.d.). Google Patents.

-

Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. (2012). PubMed. Retrieved January 18, 2026, from [Link]

- EP0326389B1 - Process for preparing 4-hydroxypyrimidine. (n.d.). Google Patents.

-

4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

- WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds. (n.d.). Google Patents.

-

POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

- CN1014061B - The preparation method of pyrimidine derivative. (n.d.). Google Patents.

-

Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. (2014). PubMed. Retrieved January 18, 2026, from [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. (2009). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Aminocyclopyrachlor (Ref: DPX-MAT28). (n.d.). AERU. Retrieved January 18, 2026, from [Link]

-

How should I proceed in Chlorination using POCl3?. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]

- US8796297B2 - 4-substituted-2-amino-pyrimidine derivatives. (n.d.). Google Patents.

-

Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

- US2235638A - Process of preparing derivatives of pyrimidine. (n.d.). Google Patents.

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US2235638A - Process of preparing derivatives of pyrimidine - Google Patents [patents.google.com]

- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8796297B2 - 4-substituted-2-amino-pyrimidine derivatives - Google Patents [patents.google.com]

- 5. CN101932582A - Salts of the janus kinase inhibitor -3- (4- (7H-pyrrolo [2,3-d ] pyrimidin-4-yl) -1H-pyrazol-1-yl) -3-cyclopentylpropanenitrile - Google Patents [patents.google.com]

- 6. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 11. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 12. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-cyclopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-cyclopropylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including approved drugs and investigational agents. The unique combination of a reactive chloro-substituent and a lipophilic cyclopropyl group makes this molecule a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Accurate structural elucidation and characterization of such molecules are paramount to understanding their chemical reactivity, structure-activity relationships (SAR), and metabolic fate.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections will not only present the spectral data but also delve into the rationale behind the experimental choices and the interpretation of the observed spectra, offering field-proven insights for researchers in the pharmaceutical and chemical sciences.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

A. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides critical information about the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their electronic surroundings. For a molecule like this compound, the ¹H NMR spectrum is expected to be relatively simple and highly informative.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.45 | d | 1H | H-6 |

| ~7.05 | d | 1H | H-5 |

| ~2.20 | m | 1H | CH (cyclopropyl) |

| ~1.25 | m | 2H | CH₂ (cyclopropyl) |

| ~1.10 | m | 2H | CH₂ (cyclopropyl) |

Interpretation and Rationale:

-

Aromatic Protons (H-5 and H-6): The protons on the pyrimidine ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. The proton at the 6-position (H-6) is adjacent to a nitrogen atom and is expected to be the most downfield signal. The proton at the 5-position (H-5) will be upfield relative to H-6. These two protons will appear as doublets due to coupling to each other.

-

Cyclopropyl Protons: The protons of the cyclopropyl group will be in the aliphatic region of the spectrum. The methine proton (CH) directly attached to the pyrimidine ring will be the most downfield of the cyclopropyl protons due to the proximity of the aromatic system. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and are expected to appear as complex multiplets.

Experimental Protocol for ¹H NMR:

A standard single-pulse experiment is typically sufficient for acquiring a high-quality ¹H NMR spectrum of this compound.

Caption: Workflow for ¹H NMR analysis.

B. ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C-2 |

| ~162 | C-4 |

| ~158 | C-6 |

| ~118 | C-5 |

| ~18 | CH (cyclopropyl) |

| ~12 | CH₂ (cyclopropyl) |

Interpretation and Rationale:

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to be significantly downfield. The carbon at the 2-position (C-2), bonded to two nitrogen atoms and the cyclopropyl group, is predicted to be the most downfield. The carbon at the 4-position (C-4), bonded to a nitrogen and a chlorine atom, will also be significantly deshielded. The carbon at the 6-position (C-6) will be slightly upfield compared to C-2 and C-4. The carbon at the 5-position (C-5) will be the most upfield of the pyrimidine carbons.

-

Cyclopropyl Carbons: The carbon atoms of the cyclopropyl group will appear in the aliphatic region of the spectrum. The methine carbon (CH) will be more downfield than the methylene carbons (CH₂).

Experimental Protocol for ¹³C NMR:

Due to the low natural abundance of the ¹³C isotope, a proton-decoupled experiment with a larger number of scans is required to obtain a spectrum with a good signal-to-noise ratio.

Caption: Workflow for ¹³C NMR analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic & Cyclopropyl |

| ~1600-1450 | C=C & C=N stretch | Pyrimidine ring |

| ~1200-1000 | C-C stretch | Cyclopropyl |

| ~800-600 | C-Cl stretch | Chloroalkane |

Interpretation and Rationale:

-

C-H Stretching: The C-H stretching vibrations of the pyrimidine ring and the cyclopropyl group are expected in the 3100-3000 cm⁻¹ region.

-

Ring Stretching: The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring will appear in the 1600-1450 cm⁻¹ region.[3]

-

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.[4] The exact position can be influenced by the overall molecular structure.

Experimental Protocol for IR Spectroscopy:

A common and straightforward method for obtaining the IR spectrum of a solid sample is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Caption: Workflow for ATR-FTIR analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

The molecular formula of this compound is C₇H₇ClN₂. The predicted monoisotopic mass is approximately 154.03 g/mol .[2]

Expected Fragmentation Pattern:

Electron ionization is a high-energy ionization technique that often leads to extensive fragmentation. The fragmentation of this compound is expected to proceed through several key pathways:

-

Loss of Chlorine: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical, leading to a fragment ion at m/z ~119.

-

Loss of Cyclopropyl Group: The cyclopropyl group can be lost as a radical, resulting in a fragment ion at m/z ~113.

-

Loss of HCN: Pyrimidine rings can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN), which has a mass of 27 Da.

Caption: Predicted EI-MS fragmentation of this compound.

Isotopic Pattern:

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

Experimental Protocol for Mass Spectrometry:

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a suitable method.